molecular formula C40H52O16 B1246394 Correolide

Correolide

Cat. No.: B1246394
M. Wt: 788.8 g/mol
InChI Key: VKDXHXWBOARFPD-IHWRNOMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Correolide is a nortriterpene compound isolated from the Costa Rican tree Spachea correa. It is known for its immunosuppressant properties and its ability to block voltage-gated potassium channels, specifically the Kv1.3 channels in human T lymphocytes . This compound has garnered significant interest due to its potential therapeutic applications in immunology and neurobiology.

Preparation Methods

Correolide is typically isolated from the bark of Spachea correa through a series of extraction and purification processes. The synthetic routes for this compound involve complex organic synthesis techniques, including multiple steps of oxidation, reduction, and cyclization reactions.

Chemical Reactions Analysis

Correolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where nucleophiles replace specific functional groups on the this compound molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are various derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Correolide has a wide range of scientific research applications:

Mechanism of Action

Correolide exerts its effects by blocking the Kv1.3 channels in human T lymphocytes. These channels are crucial for maintaining the membrane potential and regulating calcium influx in T cells. By blocking these channels, this compound inhibits T cell activation and proliferation, leading to its immunosuppressant effects . The molecular targets of this compound include the pore-lining helices of the Kv1.3 channels, where it binds and stabilizes the channel in a closed state .

Comparison with Similar Compounds

Correolide is unique among potassium channel blockers due to its specific targeting of the Kv1.3 channels. Similar compounds include:

This compound’s uniqueness lies in its specific binding to the Kv1.3 channels and its potential for therapeutic applications in immunology and neurobiology .

Properties

Molecular Formula

C40H52O16

Molecular Weight

788.8 g/mol

IUPAC Name

methyl (1S,2R,3S,4R,5R,6S,8R,11R,12R,15S,16S,22R,23R,24S)-3,4,23,24-tetraacetyloxy-22-(1-acetyloxyethyl)-11-hydroxy-2,5,15-trimethyl-9-methylidene-19-oxo-7,20-dioxahexacyclo[13.9.0.02,12.05,11.06,8.016,22]tetracos-17-ene-6-carboxylate

InChI

InChI=1S/C40H52O16/c1-18-16-39(48)26-14-15-35(8)25-12-13-27(46)50-17-38(25,19(2)51-20(3)41)31(53-22(5)43)28(52-21(4)42)29(35)36(26,9)32(54-23(6)44)33(55-24(7)45)37(39,10)40(30(18)56-40)34(47)49-11/h12-13,19,25-26,28-33,48H,1,14-17H2,2-11H3/t19?,25-,26+,28-,29-,30+,31-,32+,33-,35-,36-,37+,38+,39+,40-/m0/s1

InChI Key

VKDXHXWBOARFPD-IHWRNOMOSA-N

Isomeric SMILES

CC([C@]12COC(=O)C=C[C@H]1[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]([C@@H]2OC(=O)C)OC(=O)C)([C@@H]([C@@H]([C@@]5([C@]4(CC(=C)[C@@H]6[C@]5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C12COC(=O)C=CC1C3(CCC4C(C3C(C2OC(=O)C)OC(=O)C)(C(C(C5(C4(CC(=C)C6C5(O6)C(=O)OC)O)C)OC(=O)C)OC(=O)C)C)C)OC(=O)C

Synonyms

correolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Correolide
Reactant of Route 2
Correolide
Reactant of Route 3
Correolide
Reactant of Route 4
Reactant of Route 4
Correolide
Reactant of Route 5
Reactant of Route 5
Correolide
Reactant of Route 6
Reactant of Route 6
Correolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.